molecular formula C22H21N3O3S2 B2904270 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 392236-79-2

4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2904270
CAS No.: 392236-79-2
M. Wt: 439.55
InChI Key: DZNFYIMAEQIQTL-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring fused with a benzene ring, and a benzamide moiety substituted with a diethylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide intermediate. This intermediate is then reacted with diethylsulfamoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylsulfamoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

    Benzothiazole: A simpler structure without the benzamide and diethylsulfamoyl groups.

    2-Aminobenzothiazole: Lacks the benzamide and diethylsulfamoyl groups but retains the benzothiazole core.

    N-(benzothiazol-2-yl)benzamide: Similar structure but without the diethylsulfamoyl group.

Uniqueness: 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is unique due to the presence of both the benzamide and diethylsulfamoyl groups, which contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-20-18-8-6-5-7-15(18)11-14-19(20)29-22/h5-14H,3-4H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNFYIMAEQIQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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